
6-(4-Nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine is a chemical compound characterized by a triazine ring substituted with a nitrophenyl group and an oxo group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine typically involves the reaction of 4-nitrophenylhydrazine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the formation of the triazine ring. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product quality.
化学反応の分析
Types of Reactions
6-(4-Nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the oxo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
科学的研究の応用
6-(4-Nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 6-(4-Nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazine ring can interact with nucleophilic sites on enzymes or receptors. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-Nitrophenol: A phenolic compound with a nitro group, used as an intermediate in chemical synthesis.
4-Nitrophenyl chloroformate: Used in the synthesis of poly(oxyethylene) modified dextrans and as a cross-linker for DNA conjugation.
4-Nitrophenyl phosphorodichloridate: A phosphorylating agent used for nucleosides.
Uniqueness
6-(4-Nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine is unique due to its triazine ring structure, which imparts distinct chemical reactivity and potential for diverse applications. Unlike simpler nitrophenyl compounds, the presence of the triazine ring allows for more complex interactions and functionalities, making it a valuable compound in various research fields.
特性
CAS番号 |
111358-84-0 |
|---|---|
分子式 |
C9H6N4O3 |
分子量 |
218.17 g/mol |
IUPAC名 |
6-(4-nitrophenyl)-4-oxido-1,2,4-triazin-4-ium |
InChI |
InChI=1S/C9H6N4O3/c14-12-5-9(11-10-6-12)7-1-3-8(4-2-7)13(15)16/h1-6H |
InChIキー |
NJCZDLJQVCJKIS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C[N+](=CN=N2)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




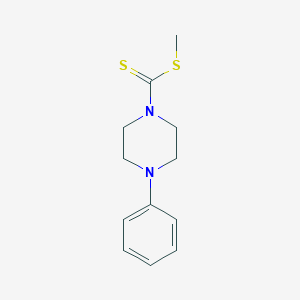
![1-[(Oxan-2-yl)oxy]non-2-yn-4-ol](/img/structure/B14326665.png)
![5,5'-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole)](/img/structure/B14326670.png)


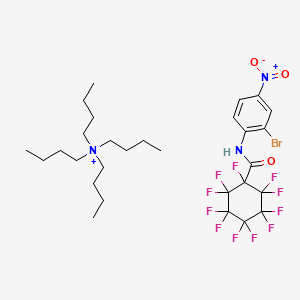
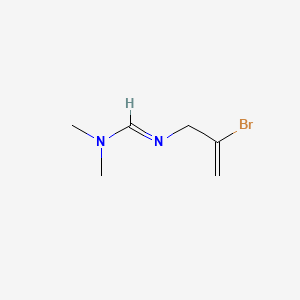
![(1,2-Phenylene)bis[chloro(dimethyl)silane]](/img/structure/B14326697.png)

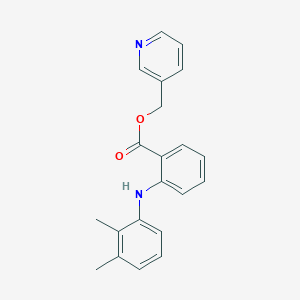
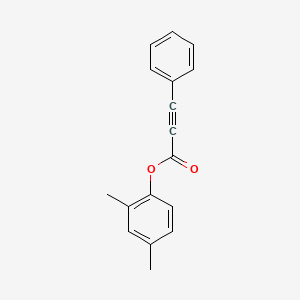
![N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide](/img/structure/B14326738.png)
